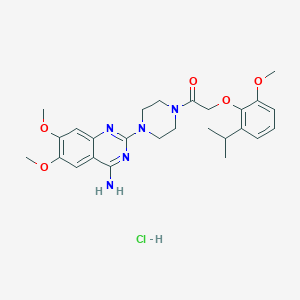

Rec 15/2615 (hydrochloride)

Description

Background and Significance in Adrenergic Receptor Pharmacology

The significance of Rec 15/2615 (hydrochloride) in adrenergic receptor pharmacology lies in its remarkable selectivity for the α1B-adrenoceptor subtype over the α1A and α1D subtypes. Adrenergic receptors are key regulators of the sympathetic nervous system, responding to the endogenous catecholamines epinephrine (B1671497) and norepinephrine (B1679862). The α1-adrenergic receptors, in particular, are known to mediate smooth muscle contraction in various tissues. However, the distinct functions of the three α1 subtypes (α1A, α1B, and α1D) have been a significant area of investigation.

Rec 15/2615 has been instrumental in differentiating these roles due to its specific binding profile. Research has demonstrated that Rec 15/2615 exhibits a high affinity for the human α1B-adrenoceptor, with reported Ki (inhibition constant) values as low as 0.3 nM. medchemexpress.comszabo-scandic.commedchemexpress.com In contrast, its affinity for the α1A and α1D subtypes is significantly lower, with Ki values of approximately 1.9 nM and 2.6 nM, respectively. medchemexpress.comszabo-scandic.commedchemexpress.com This selectivity allows researchers to isolate and study the effects mediated specifically by the α1B-adrenoceptor, thereby providing clearer insights into its function in various physiological processes.

The table below summarizes the binding affinity of Rec 15/2615 (hydrochloride) for the different human α1-adrenoceptor subtypes.

| Adrenoceptor Subtype | Ki (nM) |

| α1A | 1.9 |

| α1B | 0.3 |

| α1D | 2.6 |

Data sourced from multiple biochemical studies. medchemexpress.comszabo-scandic.commedchemexpress.com

Historical Context of Discovery and Initial Pharmacological Characterization

The development and characterization of Rec 15/2615 emerged from research efforts in the late 1990s and early 2000s aimed at designing subtype-selective α1-adrenoceptor antagonists. bio-techne.comtocris.com These endeavors were driven by the need for more precise pharmacological tools to understand the specific roles of α1-adrenoceptor subtypes, which were known to be co-expressed in various tissues.

Initial pharmacological studies focused on its effects on smooth muscle tissue, particularly in the urogenital tract. A pivotal study in 2000 investigated the design of α1-adrenoceptor subtype-selective antagonists and highlighted compounds with structures related to Rec 15/2615. bio-techne.com Subsequent research provided a more detailed characterization of Rec 15/2615's effects. For instance, a 2002 study on rabbit vaginal tissue demonstrated that Rec 15/2615 could modulate smooth muscle contractility and genital engorgement, underscoring the functional presence of α1B-adrenoceptors in this tissue. nih.gov In this study, the intravaginal administration of Rec 15/2615 led to a significant increase in genital tissue oxyhemoglobin concentration. nih.gov

Another key area of early investigation was its effect on the lower urinary tract and erectile function. Studies in anesthetized rats and dogs revealed that Rec 15/2615 could increase intracavernous pressure, suggesting a role for α1B-adrenoceptors in penile erection. researchgate.net These initial findings established Rec 15/2615 as a valuable probe for exploring the physiological functions of the α1B-adrenoceptor in urogenital tissues.

Overview of Current Academic Research Trajectories for Rec 15/2615 (hydrochloride)

Current academic research continues to leverage the selectivity of Rec 15/2615 (hydrochloride) to explore the nuanced roles of the α1B-adrenoceptor in various physiological systems. The primary research trajectories remain centered on urogenital and cardiovascular pharmacology.

In cardiovascular research , Rec 15/2615 is employed to study the role of α1B-adrenoceptors in the regulation of blood pressure and vascular tone. By selectively blocking this receptor subtype, researchers can assess its contribution to vasoconstriction and its potential as a target in cardiovascular diseases. szabo-scandic.comszabo-scandic.com

A notable application of Rec 15/2615 has been in the study of penile erection . Research has shown that while α1A-adrenoceptors are primarily involved in the contraction of penile arteries, the use of selective antagonists like Rec 15/2615 has helped to rule out a significant role for α1B-adrenoceptors in this specific vascular bed in some animal models. nih.govresearchgate.net This highlights the compound's importance in delineating the precise receptor subtypes involved in different aspects of physiological function.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-(2-methoxy-6-propan-2-ylphenoxy)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O5.ClH/c1-16(2)17-7-6-8-20(33-3)24(17)36-15-23(32)30-9-11-31(12-10-30)26-28-19-14-22(35-5)21(34-4)13-18(19)25(27)29-26;/h6-8,13-14,16H,9-12,15H2,1-5H3,(H2,27,28,29);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPWNPUPMQZIKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34ClN5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacological Characterization and Receptor Selectivity of Rec 15/2615 Hydrochloride

Adrenoceptor Subtype Selectivity and Potency Profiling of Rec 15/2615 (hydrochloride)

Rec 15/2615 (hydrochloride), also known as SB 216469, is a pharmacological agent recognized for its distinct profile as an antagonist of α1-adrenoceptors. caymanchem.com The development of subtype-selective antagonists has been a crucial advancement in pharmacology, enabling researchers to dissect the specific physiological roles of individual receptor subtypes. Such compounds are vital tools for investigating the nuanced functions of α1-adrenoceptor subtypes in both physiological and pathological contexts.

Rec 15/2615 is characterized as a potent and selective α1B-adrenoceptor antagonist. medchemexpress.comtocris.com Its primary mechanism of action involves blocking the α1B-adrenergic receptor, which in turn modulates downstream signaling pathways. While it demonstrates the highest affinity for the α1B subtype, it also exhibits antagonist activity at the α1A and α1D adrenoceptor subtypes, but with lower potency. medchemexpress.comtocris.com This selectivity profile makes Rec 15/2615 a valuable tool for differentiating the functions of the α1B subtype from the α1A and α1D subtypes. Functional studies have demonstrated its effects in various tissues; for example, it has been shown to modulate smooth muscle contractility. nih.gov In anesthetized rats and dogs, Rec 15/2615 was identified as a potent compound in studies evaluating the proerectile properties of novel α1-adrenoceptor antagonists. nih.govresearchgate.net

The affinity of a ligand for its receptor is quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) for antagonists, with a lower value indicating a higher binding affinity. pharmacologycanada.orgderangedphysiology.com The selectivity of Rec 15/2615 for the α1B-adrenoceptor subtype has been established through binding affinity studies that determined its Ki values for the three human α1-adrenoceptor subtypes. medchemexpress.comtocris.com

Multiple studies report consistent Ki values, demonstrating that Rec 15/2615 has an approximately 6-fold higher selectivity for the α1B subtype over the α1A subtype and nearly 9-fold selectivity over the α1D subtype. medchemexpress.comtocris.com This level of selectivity is significant for isolating and studying the specific roles of the α1B-adrenoceptor. Another study reported Ki values of 0.45 nM for α1B, 7.59 nM for α1A, and 10.23 nM for α1D, further confirming this selectivity profile. caymanchem.com

| Receptor Subtype | Ki (nM) | Reference |

|---|---|---|

| α1A | 1.9 | medchemexpress.comtocris.com |

| α1B | 0.3 | medchemexpress.comtocris.com |

| α1D | 2.6 | medchemexpress.comtocris.com |

Adrenoceptors belong to the large superfamily of G protein-coupled receptors (GPCRs), which are integral membrane proteins that transduce extracellular signals into intracellular responses. nih.govfrontiersin.org GPCRs are involved in a vast array of physiological processes, making them a major class of drug targets. nih.gov The interaction between a ligand and a GPCR can trigger a conformational change in the receptor, leading to the activation of intracellular G proteins and subsequent signaling cascades. uniprot.org

Receptor Binding Kinetics of Rec 15/2615 (hydrochloride)

The characterization of a ligand's interaction with its receptor involves studying its binding kinetics, including the rates of association and dissociation, which ultimately determine the binding affinity. nih.govelifesciences.org Radioligand binding assays are a fundamental technique used for these investigations. researchgate.net

Radioligand binding assays are a highly sensitive and precise method used to quantify the interaction between a ligand and a receptor. oncodesign-services.com This technique involves using a ligand that has been labeled with a radioactive isotope, allowing for the detection and measurement of receptor binding. revvity.co.jp These assays can be performed on preparations of cell membranes or on whole cells that contain the receptor of interest. oncodesign-services.comrevvity.co.jp

The affinity and density of α1- and α2-adrenoceptors in tissues, such as the rabbit vagina, have been characterized using radioligand binding with selective antagonists like [3H]Prazosin (for α1) and [3H]RX821002 (for α2). nih.gov Such studies measure the amount of radioligand bound to the receptor at equilibrium to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. researchgate.netperceptive.com The early characterization of Rec 15/2615 relied on these types of assays to establish its potent and selective antagonist profile at the α1B-adrenoceptor.

Competition binding assays are a specific application of radioligand binding used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound. researchgate.netperceptive.com In this experimental setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled compound being tested (the "competitor"). researchgate.net

The unlabeled compound, such as Rec 15/2615, competes with the radioligand for the same binding site on the receptor. oncodesign-services.com As the concentration of Rec 15/2615 increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity. researchgate.net The resulting data are used to calculate the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand), from which the Ki value can be derived. researchgate.net This methodology was fundamental in determining the specific Ki values of Rec 15/2615 for the α1A, α1B, and α1D adrenoceptor subtypes, thereby quantifying its selectivity profile. medchemexpress.comtocris.comnih.gov

Molecular and Cellular Mechanisms of Action of Rec 15/2615 Hydrochloride

G Protein Coupling and Intracellular Signaling Pathways Modulated by Rec 15/2615 (hydrochloride)

The antagonism of α1B-adrenergic receptors by Rec 15/2615 directly interferes with the signaling cascades typically initiated by the binding of endogenous catecholamines like norepinephrine (B1679862).

Alpha-1 adrenergic receptors, including the α1B subtype selectively targeted by Rec 15/2615, are coupled to the Gq/11 family of heterotrimeric G proteins. nih.govnih.gov The activation of these receptors by an agonist typically facilitates the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, leading to its activation and dissociation from the βγ-subunits. nih.gov As a competitive antagonist, Rec 15/2615 binds to the α1B-adrenoceptor but does not induce this conformational change, thereby preventing the activation of Gq and G11 proteins in response to agonists. Studies have shown that Gq and G11 proteins can have distinct functions in coupling α1-adrenoceptors to downstream signaling, with Gαq potentially being more involved in Ca2+ release from intracellular stores and Gα11 in enhancing Ca2+ influx. nih.gov

The activation of Gq/11 proteins leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.gov By blocking the initial activation of the Gq/11 proteins, Rec 15/2615 effectively inhibits the entire downstream IP3/Ca2+ signaling pathway that would otherwise be initiated by an α1-adrenergic agonist. nih.gov This has been demonstrated in studies where the α1-adrenergic agonist phenylephrine (B352888) was shown to increase intracellular IP3 levels, a process that is antagonized by α1-adrenoceptor blockers. nih.gov

The elevation in intracellular calcium resulting from Gq/11 activation can lead to the activation of various transcription factors, including the nuclear factor of activated T-cells 2 (NFAT2) and Specificity protein 1 (Sp1). nih.gov In the context of cholangiocytes, the activation of α1-adrenergic receptors has been shown to stimulate proliferation through a Ca2+/calcineurin-dependent activation of NFAT2 and Sp1. nih.gov Rec 15/2615, by preventing the initial Ca2+ signal, consequently inhibits the activation and nuclear translocation of these transcription factors. nih.gov The involvement of NFAT2 and Sp1 in cell proliferation has been corroborated in other cell types as well, such as pancreatic cancer cells. nih.gov Furthermore, there is evidence of regulatory crosstalk between NFAT and Sp1 transcription factors. plos.org

Cellular Responses to Rec 15/2615 (hydrochloride)

The modulation of the aforementioned signaling pathways by Rec 15/2615 translates into specific cellular responses, particularly in smooth muscle and epithelial cells expressing α1B-adrenergic receptors.

A primary physiological role of α1-adrenergic receptor activation in smooth muscle is the initiation of contraction. nih.gov Norepinephrine, an endogenous α1-adrenoceptor agonist, induces concentration-dependent contractions in various smooth muscle tissues, including those in the vasculature and genitourinary tract. nih.govresearchgate.net Rec 15/2615, as an α1B-adrenoceptor antagonist, has been shown to attenuate these norepinephrine-induced contractions. researchgate.net For instance, in rabbit vaginal tissue, Rec 15/2615 was observed to modulate smooth muscle contractility. researchgate.net This inhibitory effect is a direct consequence of its ability to block the Gq/11-IP3-Ca2+ pathway, which is essential for the phosphorylation of myosin light chains and subsequent muscle contraction.

In in vitro models using small mouse cholangiocytes, α1-adrenergic receptor stimulation with phenylephrine has been demonstrated to promote cell proliferation. nih.gov This proliferative effect is mediated by the α1A, α1B, and α1D adrenoceptor subtypes. nih.gov The use of Rec 15/2615 as a selective α1B-adrenoceptor antagonist resulted in a significant, albeit partial, reduction in phenylephrine-induced proliferation of these cells. nih.gov This finding underscores the specific involvement of the α1B-adrenoceptor subtype in mediating the proliferative signals in small cholangiocytes. nih.gov The underlying mechanism for this anti-proliferative effect is the blockade of the Ca2+-dependent activation of NFAT2 and Sp1. nih.gov

Influence on Intracellular Second Messenger Systems (e.g., cAMP, IP3)

The molecular and cellular actions of Rec 15/2615 (hydrochloride) are intrinsically linked to its function as a potent and selective antagonist of the α1B-adrenergic receptor. nih.govtocris.com Its influence on intracellular second messenger systems is primarily dictated by the signaling cascades associated with this receptor subtype. The predominant pathway affected is the phosphoinositide signaling cascade, leading to the generation of inositol trisphosphate (IP3), while its direct impact on the cyclic adenosine (B11128) monophosphate (cAMP) pathway appears to be minimal under normal physiological conditions.

Research has consistently shown that α1-adrenoceptor subtypes, including α1B, are coupled to Gq/11 proteins. nih.gov Activation of these G proteins initiates a cascade of intracellular events, beginning with the activation of phospholipase Cβ (PLCβ). This enzyme is responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two distinct second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). nih.govwikipedia.org IP3, being a soluble molecule, diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, which function as calcium channels. wikipedia.org This binding event triggers the release of calcium ions (Ca2+) from these intracellular stores into the cytosol, leading to a transient increase in the intracellular Ca2+ concentration. This elevation in cytosolic Ca2+ is a critical signaling event that modulates a variety of cellular processes.

As an antagonist, Rec 15/2615 (hydrochloride) functions by blocking the binding of agonists, such as norepinephrine and phenylephrine, to the α1B-adrenoceptor. This inhibitory action prevents the activation of the Gq/11-PLCβ pathway and, consequently, suppresses the production of IP3 and the subsequent release of intracellular calcium.

A key study investigating the effects of α1-adrenergic stimulation on cholangiocytes provides direct evidence for the role of Rec 15/2615 in this pathway. In immortalized small cholangiocytes, the α1-adrenergic agonist phenylephrine was shown to significantly increase intracellular levels of IP3 without affecting cAMP levels. nih.gov The proliferative effect of phenylephrine in these cells was significantly reduced by the presence of Rec 15/2615 (hydrochloride), demonstrating its antagonistic effect on the IP3-mediated signaling cascade. nih.gov

Conversely, the direct influence of Rec 15/2615 (hydrochloride) on the cAMP signaling pathway is not a primary feature of its mechanism of action. The α1B-adrenoceptor does not typically couple to Gs proteins, which are responsible for activating adenylyl cyclase and stimulating cAMP production. medchemexpress.com The aforementioned study in cholangiocytes supports this, showing that phenylephrine did not alter basal cAMP levels. nih.gov While some research suggests potential for α1-adrenoceptors to modulate cAMP signaling under specific conditions, such as through receptor heteromerization, the principal and well-established effect of α1B-adrenoceptor blockade by Rec 15/2615 is the attenuation of the IP3/Ca2+ signaling pathway. nih.govplos.org

The following table summarizes the key findings from a study on the effect of α1-adrenergic stimulation on second messenger production in the presence of antagonists, highlighting the specific role of the pathway involving Rec 15/2615.

| Cell Type | Agonist | Agonist Effect on Second Messenger | Antagonist Used | Observed Effect of Antagonist |

| Immortalized small cholangiocytes | Phenylephrine (10 μM) | Increased intracellular IP3 | Rec 15/2615 (10 nM) | Partially, but significantly, reduced phenylephrine-induced proliferation, indicating a blockade of the IP3-mediated pathway. |

| Immortalized small cholangiocytes | Phenylephrine (10 μM) | No change in intracellular cAMP | Not applicable | Demonstrates that α1-adrenergic stimulation in this model does not directly engage the cAMP pathway. |

Preclinical Efficacy Studies of Rec 15/2615 Hydrochloride in Animal Models

In Vitro Functional Evaluation of Rec 15/2615 (hydrochloride)

Organ bath preparations are a cornerstone of in vitro pharmacology, allowing for the functional assessment of a compound's effect on isolated tissues.

In the characterization of α-adrenoceptor antagonists, a variety of smooth muscle tissues are typically employed to determine subtype selectivity and functional activity. While tissues such as rabbit prostate and urethra are used to assess uroselectivity for related compounds, studies on Rec 15/2615 have focused on vascular tissues, particularly those involved in erectile function. researchgate.net Research has utilized isolated rabbit penile arteries, including both dorsal and cavernous arteries, to investigate the compound's effects on vascular smooth muscle. nih.gov Additionally, the compound's ability to modulate vaginal smooth muscle contractility has been noted, suggesting its evaluation in genital tissues. medchemexpress.commedchemexpress.euresearchgate.net

Studies designed to assess the functional antagonism of Rec 15/2615 at α-adrenoceptors have yielded specific results in genital vascular tissue. In organ bath preparations of rabbit dorsal and cavernous arteries, the α₁-adrenoceptor agonist phenylephrine (B352888) is used to induce concentration-dependent contractions. nih.gov In this model, Rec 15/2615 was tested for its ability to antagonize these contractions. However, at concentrations known to be selective for the α₁B-adrenoceptor subtype (1–100 nM), Rec 15/2615 did not produce a significant shift in the phenylephrine concentration-response curve. nih.gov This finding indicated a lack of effect against phenylephrine-induced contractions in these specific rabbit penile tissues. nih.gov

Despite this, other research confirms that Rec 15/2615 modulates vaginal smooth muscle contractility and genital engorgement. researchgate.net In organ bath studies of rabbit vaginal tissue strips, norepinephrine-induced contractions were shown to be attenuated by α₁-adrenoceptor antagonists. researchgate.net

| Tissue Preparation | Compound | Concentrations Tested | Outcome |

|---|---|---|---|

| Rabbit Dorsal Artery | Rec 15/2615 | 1 nM - 100 nM | No significant shift in phenylephrine concentration-response curve |

| Rabbit Cavernous Artery | Rec 15/2615 | 1 nM - 100 nM | No significant shift in phenylephrine concentration-response curve |

In Vivo Investigations of Rec 15/2615 (hydrochloride) in Animal Models

In vivo studies have been conducted to understand the physiological effects of Rec 15/2615 (hydrochloride) in integrated biological systems, with a focus on its impact on erectile physiology and systemic circulation.

Anesthetized rat and dog models are standard for evaluating the pro-erectile properties of pharmacological agents by allowing for direct measurement of physiological parameters.

The pro-erectile potential of Rec 15/2615 has been evaluated via intracavernous injection in anesthetized rats and dogs. researchgate.net In these models, an increase in intracavernous pressure (ICP), often expressed as a ratio of ICP to systemic blood pressure (BP), is a key indicator of erectile response.

In rats, Rec 15/2615 was identified as one of the most potent compounds tested for its ability to increase both ICP and the ICP/BP ratio. researchgate.net It demonstrated an approximate ED₂₅ value (the dose inducing a 25% increase in the ICP/BP ratio) of 22 µg/kg, comparable to the α₁ₐ/α₁ₗ-selective antagonist Rec 15/2841. researchgate.net In dogs, Rec 15/2615 was also highly effective, inducing significant increases in the ICP/BP ratio. researchgate.net An important finding was that, unlike the non-selective antagonists phentolamine (B1677648) and prazosin (B1663645), Rec 15/2615 did not decrease the ICP rise elicited by submaximal stimulation of the cavernous nerve at most doses tested. researchgate.net

| Compound | Primary Selectivity | Approximate ED₂₅ (µg/kg) |

|---|---|---|

| Rec 15/2615 | α₁B | 22 |

| Rec 15/2841 | α₁A / α₁L | 29 |

| Prazosin | Non-subtype-selective α₁ | 136 |

| Phentolamine | Non-selective α | 1298 |

| Rec 15/3039 | α₁D | 9600 |

A critical aspect of evaluating potential pro-erectile agents is their effect on systemic blood pressure, as significant hypotension can be a limiting factor. In anesthetized rats, Rec 15/2615 was observed to decrease systemic blood pressure. researchgate.net However, the compound demonstrated a more favorable profile in the canine model. In dogs, Rec 15/2615 was found to be a particularly interesting compound because it induced significant increases in the ICP/BP ratio at doses that were "practically devoid of effects on BP". researchgate.net This contrasts with agents like prazosin and phentolamine, for which hypotension was their main effect. researchgate.net

Evaluation of Physiologic Responses in Anesthetized Rodent and Canine Models

Dose-Response Characterization in Animal Studies

The preclinical evaluation of Rec 15/2615 (hydrochloride) in various animal models has sought to establish its dose-dependent effects on physiological functions, particularly those related to sexual response and feeding behavior. Studies in anesthetized rats, dogs, and rabbits have demonstrated a clear relationship between the administered dose of Rec 15/2615 and the magnitude of the observed biological response.

In anesthetized rats, the proerectile properties of Rec 15/2615 were quantified by its effect on the intracavernous pressure (ICP) to blood pressure (BP) ratio. researchgate.net The compound was identified as one of the most potent agents tested, with an approximate ED25 value—the dose required to induce a 25% increase in the ICP/BP ratio—of 22 µg/kg following intracavernous injection. researchgate.net This highlights its efficacy at low concentrations in this specific model. researchgate.net Similarly, in dogs, Rec 15/2615 induced significant increases in the ICP/BP ratio at doses that were practically devoid of effects on systemic blood pressure, indicating a favorable therapeutic window for its proerectile effects. researchgate.net

Investigations in anesthetized rabbits focused on genital tissue engorgement by measuring changes in oxyhemoglobin (OHb) concentration. Intravaginal injection of Rec 15/2615 at doses of 50 and 100 µg/kg resulted in a two- to three-fold increase in genital tissue OHb concentration, demonstrating a dose-dependent effect on genital blood flow. researchgate.net

Beyond sexual function, studies have also explored the dose-response relationship of Rec 15/2615 in the central nervous system. When injected into the median raphe nucleus of rats, a 2 nmol dose of Rec 15/2615 was found to increase food intake during the second hour of observation, while other tested doses (4 and 20 nmol) did not produce the same effect. patsnap.com

Table 1: Dose-Response Data for Rec 15/2615 (hydrochloride) in Animal Models

| Animal Model | Administration Route | Parameter Measured | Effective Dose(s) | Observed Effect |

| Anesthetized Rat | Intracavernous | ICP/BP Ratio | 22 µg/kg | 25% increase in ICP/BP ratio (ED25) researchgate.net |

| Anesthetized Rabbit | Intravaginal | Genital Tissue Oxyhemoglobin (OHb) | 50 and 100 µg/kg | 2- to 3-fold increase in OHb researchgate.net |

| Free-feeding Rat | Median Raphe Nucleus Injection | Food Intake | 2 nmol | Increased food intake during the second hour patsnap.com |

Impact on Vaginal Smooth Muscle Contractility and Genital Engorgement in Animal Models

Rec 15/2615 (hydrochloride) has been shown to modulate physiological processes critical to female genital sexual response, specifically vaginal smooth muscle contractility and tissue engorgement. researchgate.netmedchemexpress.eu Adrenergic receptors are known to be important regulators of genital physiological responses by mediating vascular and nonvascular smooth muscle contractility. researchgate.net In animal models, adrenergic stimulation typically leads to smooth muscle contraction and vasoconstriction in the vagina and clitoris, while anti-adrenergic stimulation produces the opposite effect, promoting relaxation and vasodilation. researchgate.net

In organ bath preparations using rabbit vaginal tissue strips, norepinephrine-induced contractions were attenuated by α1-adrenoceptor antagonists. researchgate.net Research specifically identified that Rec 15/2615 could attenuate these norepinephrine-induced contractions in rabbit vaginal tissue. This finding suggests that by blocking the contractile signals mediated by α1-adrenoceptors, Rec 15/2615 facilitates smooth muscle relaxation.

This mechanism directly translates to effects on genital engorgement. In anesthetized rabbits, the local administration of Rec 15/2615 was shown to increase genital tissue oxyhemoglobin concentration, a direct indicator of increased blood flow and engorgement. researchgate.net Furthermore, Rec 15/2615 was also found to enhance the amplitude and/or duration of changes in genital tissue oxyhemoglobin following pelvic nerve stimulation. researchgate.net These studies collectively indicate that functional α1-adrenoceptors in vaginal tissue modulate both smooth muscle tone and genital engorgement, and that Rec 15/2615 exerts its pro-arousal effects by antagonizing these receptors. researchgate.net

Adrenergic Receptor Subtype Involvement in Tissue-Specific Responses

Rec 15/2615 (hydrochloride) is a selective antagonist for the α1B-adrenoceptor subtype. tocris.com Its high affinity for this specific receptor subtype allows for detailed investigation into the tissue-specific roles of α1B-adrenoceptors in physiological functions. Binding affinity studies with human receptors have quantified this selectivity, revealing Ki values of 0.3 nM for α1B-adrenoceptors, compared to 1.9 nM for α1A and 2.6 nM for α1D receptors. tocris.com

Table 2: Binding Affinity (Ki) of Rec 15/2615 at Human Adrenoceptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1B | 0.3 tocris.com |

| α1A | 1.9 tocris.com |

| α1D | 2.6 tocris.com |

The functional consequences of this α1B-selectivity manifest differently across various tissues, highlighting the distinct roles of adrenoceptor subtypes in different anatomical locations. In studies of anesthetized rats and dogs, Rec 15/2615 was a potent proerectile agent, suggesting that the α1B-adrenoceptor subtype is functionally relevant for erectile function in these species. researchgate.net

However, research in rabbit penile arteries has demonstrated a contrasting, tissue-specific response. In both dorsal and cavernous arteries of the rabbit, Rec 15/2615 (tested at concentrations of 1–100 nM) was ineffective at antagonizing contractions induced by phenylephrine. nih.gov It produced no significant shift in the phenylephrine concentration-response curve, which argues against the involvement of the α1B-adrenoceptor subtype in mediating adrenergic contraction in these specific blood vessels. researchgate.netnih.gov This lack of effect in rabbit cavernous arteries, coupled with its demonstrated efficacy in promoting vaginal engorgement in the same species, underscores the differential roles of the α1B-adrenoceptor subtype in male and female genital tissues within the same animal model. researchgate.netnih.gov

Medicinal Chemistry and Structure Activity Relationship Sar Research of Rec 15/2615 Hydrochloride

Identification of Key Pharmacophoric Elements for Alpha-1B Adrenoceptor Selectivity

The selectivity of Rec 15/2615 for the alpha-1B adrenoceptor subtype over the alpha-1A and alpha-1D subtypes is a key aspect of its pharmacological profile. Research into the pharmacophoric elements responsible for this selectivity has identified several crucial molecular features within its 2,4-diamino-6,7-dimethoxyquinazoline (B29095) scaffold.

The fundamental components of the pharmacophore for alpha-1 adrenoceptor antagonists include a protonatable nitrogen atom, an aromatic or heteroaromatic ring system, and a hydrogen bond-accepting feature. In the case of Rec 15/2615 and related quinazoline (B50416) derivatives, the key pharmacophoric elements contributing to alpha-1B selectivity are thought to be:

The 2,4-Diamino-6,7-dimethoxyquinazoline Core: This rigid scaffold serves as the primary recognition element, with the dimethoxy groups likely involved in specific interactions within the receptor binding pocket.

The Basic Piperazine Nitrogen: The protonated amine function of the piperazine ring is critical for a primary electrostatic interaction with a nucleophilic site within the receptor. nih.gov

The Acyl Piperazine Moiety: The nature of the substituent on the second nitrogen of the piperazine ring plays a significant role in modulating affinity and selectivity. The [2-methoxy-6-(1-methylethyl)phenoxy]acetyl group in Rec 15/2615 is a key determinant of its high affinity and selectivity for the alpha-1B subtype.

Studies on various alpha-1 adrenoceptor antagonists have suggested that the distance and geometric arrangement between the basic nitrogen and the aromatic system are critical for subtype selectivity. For alpha-1B selective antagonists, a specific spatial relationship between these elements is thought to favor interaction with unique residues or conformations of the alpha-1B adrenoceptor binding site. While a definitive pharmacophore model for alpha-1B selectivity remains an area of active research, the unique combination of the quinazoline core and the specific phenoxyacetylpiperazine side chain in Rec 15/2615 appears to fulfill the optimal requirements for potent and selective alpha-1B antagonism.

Design and Synthesis of Novel Rec 15/2615 (hydrochloride) Analogs and Derivatives

The design and synthesis of novel analogs of Rec 15/2615 have been guided by the need to explore the structure-activity relationships and to potentially improve upon its pharmacological properties. The synthetic strategies for these analogs generally involve modifications at several key positions of the parent molecule.

The general synthetic approach for creating derivatives of the 2,4-diamino-6,7-dimethoxyquinazoline scaffold involves a multi-step process. This typically begins with the construction of the core quinazoline ring system, followed by the introduction of the piperazine linker and subsequent derivatization of the distal piperazine nitrogen.

Key areas of structural modification in the design of novel analogs include:

Variation of the Piperazine Substituent: A primary focus of analog design has been the modification of the acyl group attached to the piperazine ring. This has involved the synthesis of a wide range of amides and other functionalities to probe the steric and electronic requirements of the binding pocket.

Alterations to the Quinazoline Core: While the 2,4-diamino-6,7-dimethoxyquinazoline scaffold is often retained for its high affinity, some studies have explored the impact of modifying the substitution pattern on the aromatic ring or replacing the quinazoline with other heterocyclic systems.

Non-Piperazine Linkers: To investigate the role of the piperazine moiety, analogs incorporating other cyclic and acyclic linkers between the quinazoline core and the side-chain have been synthesized. nih.gov

A 1999 study by Leonardi and colleagues described the synthesis of a series of novel piperazine and non-piperazine derivatives of 2,4-diamino-6,7-dimethoxyquinazoline. This research aimed to systematically evaluate the impact of these structural changes on alpha-1 adrenoceptor affinity and selectivity. nih.gov

Impact of Structural Modifications on Receptor Binding and Functional Activity

The structural modifications of Rec 15/2615 analogs have a profound impact on their binding affinity for the different alpha-1 adrenoceptor subtypes and their functional activity as antagonists. Structure-activity relationship (SAR) studies have provided valuable insights into the molecular determinants of these pharmacological properties.

A key study by Leonardi et al. in 1999 on a series of 2,4-diamino-6,7-dimethoxyquinazoline derivatives revealed several important SAR trends. While many of the synthesized compounds exhibited high affinity for the alpha-1 adrenoceptors, most were non-selective. However, one particular analog, designated as compound 16 in the study, demonstrated moderate selectivity for the alpha-1B subtype. nih.gov

The following table summarizes the general SAR findings from studies on Rec 15/2615 and related quinazoline-based alpha-1 antagonists:

| Molecular Modification | Impact on Alpha-1 Adrenoceptor Affinity and Selectivity |

| Variation of the Piperazine Acyl Group | The nature of the acyl substituent is a major determinant of both affinity and subtype selectivity. Bulky and lipophilic groups in this position are generally well-tolerated and can enhance affinity. Specific substitutions, such as the one present in Rec 15/2615, are crucial for achieving alpha-1B selectivity. |

| Modification of the Quinazoline Core | The 6,7-dimethoxy substitution pattern on the quinazoline ring is generally considered optimal for high affinity. Alterations to this pattern often lead to a decrease in binding affinity. |

| Replacement of the Piperazine Linker | The piperazine ring appears to be an important structural element for high-affinity binding, likely due to its role in positioning the side chain correctly within the binding pocket. Replacement with other linkers often results in a loss of potency. |

These SAR studies underscore the intricate relationship between the chemical structure of these compounds and their interaction with the alpha-1 adrenoceptor subtypes. The findings highlight that while the quinazoline core provides the foundational binding affinity, the substituent on the piperazine ring is the key modulator of subtype selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies for Optimization

Quantitative structure-activity relationship (QSAR) studies have been employed to further refine the understanding of the structural requirements for high affinity and selectivity of Rec 15/2615 and its analogs. These computational models aim to correlate the physicochemical properties of the molecules with their biological activity, thereby guiding the design of more potent and selective compounds.

In the 1999 study by Leonardi and colleagues, theoretical QSAR models were developed for a series of 2,4-diamino-6,7-dimethoxyquinazoline derivatives. These models successfully rationalized the alpha-1 adrenergic binding affinity of the compounds. nih.gov The key molecular descriptors identified in these QSAR models highlighted the importance of:

Electrostatic Interactions: The models confirmed the critical role of the electrostatic interaction between the protonated amine of the piperazine ring and a primary nucleophilic site on the receptor. nih.gov

The predictive power of these QSAR models was demonstrated by their ability to successfully forecast the nanomolar alpha-1 adrenergic binding affinity for a novel compound within the series. nih.gov The following table provides a conceptual overview of the types of descriptors used in such QSAR models and their general implications.

| Descriptor Class | Example Descriptors | Implication for Alpha-1 Adrenoceptor Binding |

| Electronic Descriptors | Partial atomic charges, Dipole moment | Quantify the electrostatic potential and the ability of the molecule to engage in favorable electrostatic interactions with the receptor. |

| Steric/Topological Descriptors | Molecular volume, Surface area, Shape indices | Describe the size and shape of the molecule, which are critical for fitting into the receptor's binding pocket and avoiding unfavorable steric clashes. |

| Hydrophobic Descriptors | LogP, Molar refractivity | Represent the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic regions of the binding site. |

These QSAR studies, in conjunction with traditional SAR analysis, provide a powerful toolkit for the rational design and optimization of selective alpha-1B adrenoceptor antagonists based on the Rec 15/2615 scaffold.

Advanced Research Methodologies and Analytical Techniques Utilized in the Study of Rec 15/2615 Hydrochloride

Biochemical Assay Techniques for Receptor Characterization

Biochemical assays are fundamental to understanding the direct interaction between a ligand and its receptor. For Rec 15/2615, these techniques have been crucial for quantifying its affinity and selectivity for different adrenoceptor subtypes.

Equilibrium and kinetic binding assays are quantitative methods used to determine the affinity of a ligand for a receptor. nih.gov In the study of Rec 15/2615, radioligand binding assays are a primary tool. These assays involve incubating a radiolabeled ligand that is known to bind to the target receptor with a biological sample containing the receptor. The unlabeled compound of interest, Rec 15/2615, is then added at various concentrations to compete with the radioligand for binding sites.

The amount of radioactivity bound to the receptor is measured, allowing for the calculation of the inhibitor constant (Ki), which represents the affinity of the compound for the receptor. tocris.commedchemexpress.com Studies have utilized this method to determine the selectivity of Rec 15/2615 for human α1-adrenoceptor subtypes. For instance, competition binding assays have demonstrated that Rec 15/2615 is a potent and selective antagonist for the α1B-adrenoceptor. medchemexpress.com

Key findings from these assays have established the following Ki values for Rec 15/2615 at human α-adrenoceptors:

α1B: 0.3 nM tocris.commedchemexpress.com

α1A: 1.9 nM tocris.commedchemexpress.com

α1D: 2.6 nM tocris.commedchemexpress.com

These values indicate a significantly higher affinity for the α1B subtype compared to the α1A and α1D subtypes. Kinetic binding studies, which measure the rate of association and dissociation of a ligand, further complement these findings by providing insights into the time-course of the interaction. fda.govnih.gov

| Receptor Subtype | Ki Value (nM) |

|---|---|

| α1A | 1.9 tocris.commedchemexpress.com |

| α1B | 0.3 tocris.commedchemexpress.com |

| α1D | 2.6 tocris.commedchemexpress.com |

To perform binding assays effectively, it is essential to isolate the receptors in a relatively pure form. This is typically achieved by preparing membrane fractions from cells or tissues that express the receptor of interest. The process involves cell fractionation, a method that separates cellular components. nih.gov

For the characterization of α-adrenergic receptors targeted by Rec 15/2615, membrane preparations from tissues like the rabbit vagina have been used. researchgate.net The general procedure involves homogenizing the tissue to disrupt the cells, followed by a series of centrifugation steps at different speeds to separate the cellular components. The membrane fraction, which is rich in receptors, is collected for use in binding assays. nih.gov Protease inhibitors are often included during the preparation to prevent the degradation of the receptor proteins by cellular enzymes. nih.gov This ensures the integrity of the receptors and the reliability of the binding data obtained.

Cellular and Molecular Biology Approaches

To move beyond simple binding affinity and understand the functional consequences of receptor antagonism, researchers employ a range of cellular and molecular biology techniques. These methods allow for the investigation of Rec 15/2615's effects within a living cellular context.

Cell culture provides a controlled environment to study the mechanisms of drug action. mdpi.com For investigating the effects of Rec 15/2615, immortalized cell lines, such as mouse cholangiocytes, have been utilized. nih.govniph.go.jp These cells provide a consistent and reproducible system for studying specific cellular pathways. In one study, small and large cholangiocytes were used to investigate the role of α1-adrenergic receptors in cell proliferation. The study used phenylephrine (B352888), an α1-agonist, to stimulate proliferation and then applied Rec 15/2615 as a selective α1B-antagonist to determine the involvement of this specific receptor subtype. nih.gov The use of such models is crucial for dissecting the signaling cascades that are modulated by Rec 15/2615.

Many α1-adrenergic receptors, including the α1B subtype, are G-protein coupled receptors that, upon activation, lead to an increase in intracellular calcium (Ca2+) levels via the IP3 pathway. nih.govberthold.com Therefore, measuring changes in intracellular calcium is a key method for assessing the functional antagonism of these receptors by compounds like Rec 15/2615.

Several techniques are available for measuring intracellular calcium. nih.govresearchgate.net A widely used method involves fluorescent Ca2+ indicators, such as Fura-2, Indo-1, and Fluo-4. berthold.comfsu.edu These are dyes that exhibit a change in their fluorescent properties upon binding to calcium. Cells are loaded with the dye, and a fluorescence microscope or plate reader is used to monitor changes in fluorescence, which correspond to changes in intracellular calcium concentration. berthold.comnih.gov By stimulating cells with an agonist like phenylephrine in the presence and absence of Rec 15/2615, researchers can quantify the extent to which the compound blocks the agonist-induced calcium signal, thereby confirming its antagonistic activity. nih.gov

| Technique | Principle | Examples |

|---|---|---|

| Fluorescent Indicators | Dyes that change fluorescence intensity or wavelength upon binding Ca2+. nih.govfsu.edu | Fura-2, Indo-1, Fluo-4, Calcium Green-1 berthold.comnih.gov |

| Bioluminescent Indicators | Proteins (photoproteins) that emit light in the presence of Ca2+. berthold.comnih.gov | Aequorin berthold.comnih.gov |

| Genetically Encoded Calcium Indicators (GECIs) | Genetically modified fluorescent proteins that respond to Ca2+ changes. researchgate.net | RGECOs researchgate.net |

Immunofluorescence is a technique used to visualize the location of a specific protein or receptor within a cell or tissue. nih.govnih.gov This method uses antibodies that are chemically linked to a fluorescent dye to bind to the protein of interest. The location of the fluorescence can then be observed using a fluorescence or confocal microscope. fsu.edu

This technique is valuable for understanding where the target receptors for Rec 15/2615, the α1-adrenoceptors, are located within the cell (e.g., plasma membrane, internal compartments). biorxiv.orgfrontiersin.org Studies on receptor localization can reveal whether the receptor is primarily on the cell surface, where it can interact with extracellular ligands, or if it is internalized. This information is critical for interpreting the mechanism of action of drugs that target these receptors. For instance, immunofluorescence can be used in conjunction with cell culture models to observe the expression and distribution of α1-adrenoceptor subtypes, providing a visual context for the biochemical and functional data obtained from other assays. niph.go.jpdartmouth.edu

Electrophoretic Mobility Shift Assays (EMSA) for Transcription Factor Activity

Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a widely used technique to study protein-DNA interactions in vitro. This method is predicated on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment, causing a "shift" in the band's position. This allows for the detection of transcription factors binding to specific DNA sequences in a gene's promoter or enhancer region.

While direct studies employing EMSA to investigate the effects of Rec 15/2615 have not been identified in the reviewed literature, the relevance of this technique is underscored by research into the signaling pathways of the α1B-adrenoceptor. Activation of α1-adrenergic receptors can modulate the activity of several transcription factors. For instance, studies have shown that α1-adrenergic signaling can influence the activity of Nuclear Factor 1 (NF1) and Signal Transducer and Activator of Transcription 3 (Stat3). nih.govnih.gov A decline in NF1 concentration, for example, has been correlated with the downregulation of α1B-adrenoceptor gene expression. nih.gov

Therefore, EMSA represents a valuable, albeit currently hypothetical, methodological approach in the context of Rec 15/2615 research. It could be employed to investigate whether the antagonism of the α1B-adrenoceptor by Rec 15/2615 leads to downstream alterations in the DNA-binding activity of key transcription factors like NF1 or Stat3. Such studies would provide deeper insight into the compound's influence on gene regulation secondary to receptor blockade.

Gene Expression Analysis (e.g., RT-qPCR for receptor subtype expression)

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific technique used to measure the amount of a specific RNA molecule. The method involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using PCR. By monitoring the amplification process in real-time, typically with fluorescent probes, researchers can quantify the initial amount of target mRNA, providing a measure of gene expression.

The utility of a subtype-selective antagonist like Rec 15/2615 is heavily dependent on the expression pattern of its target receptor relative to other subtypes in a given tissue. RT-qPCR is a critical tool for establishing this context. Research has utilized competitive RT-PCR and real-time RT-PCR to determine the absolute and relative expression levels of α1a, α1b, and α1d-adrenoceptor mRNA in various human tissues. nih.govnih.gov For example, a study on human prostate tissue from patients with benign prostatic hyperplasia quantified the mRNA for each subtype, finding that expression levels of α1a and α1d were significantly higher than α1b. nih.gov This type of data is crucial for interpreting the physiological or therapeutic effects of a selective α1B antagonist, as the compound's impact will be proportional to the prevalence of its target receptor. Understanding the receptor subtype landscape through gene expression analysis is a prerequisite for designing and interpreting functional experiments with compounds like Rec 15/2615.

In Vivo Experimental Design in Preclinical Animal Research

Physiological Monitoring Techniques (e.g., Intracavernous Pressure Transduction, Blood Pressure Measurement, Genital Tissue Oxyhemoglobin Monitoring)

In preclinical animal models, the physiological effects of Rec 15/2615 have been characterized using a variety of specialized monitoring techniques.

Intracavernous Pressure (ICP) and Blood Pressure (BP) Measurement: In studies investigating erectile function, anesthetized rats and dogs have been used to measure changes in intracavernous pressure (ICP) relative to mean arterial blood pressure (BP). nih.gov Intracavernous administration of Rec 15/2615 was found to increase the ICP/BP ratio, indicating a pro-erectile effect. nih.gov Notably, Rec 15/2615 induced significant increases in this ratio at doses that were practically devoid of effects on systemic blood pressure. nih.gov It was among the most potent compounds tested for this effect in rats. nih.govresearchgate.net

| Compound | Selectivity Profile | Approximate ED₂₅ (µg/kg) |

|---|---|---|

| Rec 15/2615 | α1B | 22 |

| Rec 15/2841 | α1A / α1L | 29 |

| Prazosin (B1663645) | Non-selective α1 | 136 |

| Phentolamine (B1677648) | Non-selective α | 1298 |

| Rec 15/3039 | α1D | 9600 |

Genital Tissue Oxyhemoglobin Monitoring: Near-infrared spectroscopy is a non-invasive method used to monitor tissue oxygenation. In studies with anesthetized rabbits, this technique was used to measure genital tissue oxyhemoglobin (OHb) concentration. researchgate.netnih.gov Intravaginal administration of Rec 15/2615 caused a significant, two- to three-fold increase in genital tissue OHb concentration, demonstrating a direct effect on genital blood flow and engorgement. researchgate.netnih.gov This effect was also observed to enhance the amplitude and duration of OHb changes following pelvic nerve stimulation. researchgate.netnih.gov

Tissue Harvesting and Ex Vivo Functional Analysis

To investigate the direct effects of Rec 15/2615 on smooth muscle contractility, tissues are harvested from preclinical animal models for ex vivo analysis. This typically involves placing isolated tissue strips in an organ bath containing a physiological salt solution, where contractile force can be measured in response to pharmacological agents.

Studies on rabbit vaginal tissue have utilized this methodology to demonstrate that Rec 15/2615 can attenuate contractions induced by norepinephrine (B1679862). researchgate.netnih.gov Similarly, experiments on rabbit penile cavernous arteries showed that Rec 15/2615, as an α1B-selective antagonist, had no effect on contractions induced by phenylephrine, suggesting the α1B-adrenoceptor subtype is not primarily involved in mediating contraction in that specific tissue. nih.gov These ex vivo functional analyses are critical for confirming the mechanism of action of a receptor antagonist at the tissue level and for understanding the functional role of specific receptor subtypes in different anatomical locations.

Analytical Methodologies for Research Material Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Research Compounds

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying each component in a mixture. In the context of pharmacological research, it is the gold-standard method for determining the purity of a chemical compound. The principle involves pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column filled with a solid adsorbent material (the stationary phase). Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column.

For research-grade Rec 15/2615 (hydrochloride), HPLC is routinely used to verify its chemical purity. Certificates of analysis from commercial suppliers consistently report a purity of ≥98% as determined by HPLC. This high level of purity is essential for ensuring that the observed biological effects in research studies are attributable to the compound of interest and not to contaminants or degradation products. Therefore, HPLC analysis serves as a critical quality control step in the characterization of research materials like Rec 15/2615.

Future Directions and Translational Outlook in Preclinical Research on Rec 15/2615 Hydrochloride

Elucidation of Novel Signaling Pathways and Protein Interaction Networks Associated with α1B-Adrenoceptor Modulation

While the primary mechanism of Rec 15/2615 involves the blockade of α1B-adrenoceptors, a comprehensive understanding of the subsequent downstream signaling cascades and the broader protein interaction networks is still evolving. The α1B-adrenoceptor, a G-protein coupled receptor (GPCR), is known to primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and the subsequent mobilization of intracellular calcium.

Future research will focus on moving beyond this canonical pathway to uncover novel signaling pathways. For instance, studies in small cholangiocytes (bile duct epithelial cells) have shown that α1-adrenergic stimulation of proliferation can be partially blocked by Rec 15/2615, implicating the α1B-adrenoceptor in the Ca2+/NFAT2/Sp1 signaling pathway in this cell type. Deepening this line of inquiry using phosphoproteomics and other systems biology approaches could identify previously unknown phosphorylation events and protein-protein interactions triggered by α1B-adrenoceptor blockade with Rec 15/2615. Investigating potential biased agonism or functional selectivity, where the antagonist stabilizes specific receptor conformations that preferentially signal through non-canonical pathways (e.g., β-arrestin-mediated signaling), is another critical area. Unraveling these complex networks will be key to understanding the full spectrum of cellular responses to Rec 15/2615 and could reveal new therapeutic targets and biomarkers.

Investigation of Therapeutic Potential of Rec 15/2615 (hydrochloride) in Additional Preclinical Disease Models

Preclinical studies have established the activity of Rec 15/2615 in a few specific contexts. Its ability to modulate smooth muscle contractility and increase genital blood flow has been demonstrated in models of sexual arousal and erectile function. However, the ubiquitous expression of α1B-adrenoceptors suggests that its therapeutic potential may extend to a wider range of pathologies.

The table below summarizes key preclinical findings for Rec 15/2615 (hydrochloride).

| Disease Model | Organism | Key Findings |

| Female Sexual Arousal | Rabbit | Modulated vaginal smooth muscle contractility and increased genital tissue oxyhemoglobin concentration. |

| Erectile Dysfunction | Rat, Dog | Intracavernous administration increased intracavernous pressure, indicating a pro-erectile effect. |

| Cholangiocyte Proliferation | Mouse (in vitro) | Partially blocked phenylephrine-induced proliferation of small cholangiocytes. |

Future investigations should explore its utility in other conditions where α1B-adrenoceptors are implicated. For example, given the role of these receptors in vascular smooth muscle, its effects in models of hypertension or other cardiovascular disorders warrant investigation. The findings in cholangiocytes suggest a potential role in liver diseases characterized by excessive bile duct proliferation. Further preclinical studies in models of cholestatic liver injury or polycystic liver disease could be highly informative. Additionally, exploring its role in the central nervous system, where α1B-adrenoceptors are also expressed, could open up therapeutic possibilities for neurological or psychiatric conditions.

Development of Advanced Rec 15/2615 (hydrochloride) Analogs with Optimized Pharmacological Profiles

Rec 15/2615 is a derivative of the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) chemical class, which has been a fertile ground for the development of α1-adrenoceptor antagonists. While Rec 15/2615 exhibits high selectivity for the α1B subtype over α1A and α1D, the development of new analogs is a key strategy for optimizing its pharmacological profile for potential therapeutic use.

The goal of developing advanced analogs would be to fine-tune several key properties:

Enhanced Selectivity: Further increasing the selectivity for the α1B-adrenoceptor over other α1 subtypes and unrelated receptors could minimize potential off-target effects.

Improved Pharmacokinetics: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties is crucial for translating preclinical efficacy into a viable therapeutic. This could involve modifying the molecule to improve oral bioavailability, prolong its half-life, or control its distribution to target tissues.

Modulated Potency: Depending on the therapeutic indication, it may be desirable to either increase or decrease the potency of the compound.

Structure-activity relationship (SAR) studies are fundamental to this process. ug.edu.ge By systematically modifying different parts of the quinazoline (B50416) scaffold and the associated side chains, medicinal chemists can identify which chemical groups are responsible for its affinity and selectivity. ug.edu.ge This iterative process of design, synthesis, and pharmacological testing can lead to the identification of new chemical entities with superior "drug-like" properties, paving the way for next-generation α1B-adrenoceptor modulators.

Integration of Systems Pharmacology Approaches for Comprehensive Understanding of Rec 15/2615 (hydrochloride) Action

A comprehensive understanding of the biological effects of Rec 15/2615 requires moving beyond the single-target paradigm to a more holistic, systems-level perspective. Systems pharmacology integrates computational modeling and experimental data to analyze the complex interactions of a drug within a biological network. healthcare-bulletin.co.uk

For Rec 15/2615, this approach could involve several strategies:

Network Pharmacology: This method can be used to construct and analyze the network of interactions between Rec 15/2615, its primary target (α1B-adrenoceptor), and other interacting proteins and pathways. healthcare-bulletin.co.ukmdpi.comdovepress.com By mapping these connections, researchers can predict potential downstream effects, identify key nodes in the network that might be important for efficacy or side effects, and generate new hypotheses about the compound's mechanism of action. healthcare-bulletin.co.uk

Computational Modeling and Simulation: Developing computational models of the cells and tissues where Rec 15/2615 acts can help simulate its effects under different physiological and pathological conditions. arxiv.orgrevespcardiol.orgnih.gov For example, a model of vascular smooth muscle could predict how blocking α1B-adrenoceptors affects blood pressure in response to sympathetic stimulation. These models can help bridge the gap between molecular-level interactions and tissue- or organ-level responses.

By integrating these advanced computational approaches with continued preclinical experimentation, a more complete and predictive picture of Rec 15/2615's pharmacology can be developed. This will be crucial for optimizing its therapeutic potential and guiding its future clinical development.

Q & A

Q. How can researchers validate the receptor specificity of Rec 15/2615 (hydrochloride) in experimental models?

To confirm α1-adrenergic receptor specificity, use competitive binding assays with selective agonists/antagonists (e.g., prazosin for α1-subtypes) and compare displacement curves. Include radioligand binding studies on isolated receptors (e.g., α1A, α1B, α1D subtypes) to assess affinity . Functional assays (e.g., calcium flux measurements in transfected HEK293 cells) can further verify activity. Note that conflicting reports describe Rec 15/2615 as both an agonist and antagonist; reconcile discrepancies by testing under varying experimental conditions (e.g., cell type, concentration) .

Q. What are the standard analytical methods for quantifying Rec 15/2615 (hydrochloride) purity in preclinical formulations?

Use high-performance liquid chromatography (HPLC) with UV detection at 210–260 nm, validated against reference standards. Ensure mobile phase compatibility (e.g., acetonitrile-phosphate buffer) and column stability for hydrochloride salts . For impurity profiling, employ mass spectrometry (LC-MS) to detect degradation products, adhering to ICH guidelines for limits (<0.1% for unknown impurities) .

Q. How should researchers design dose-response studies to evaluate Rec 15/2615’s proliferative effects on cholangiocytes?

Use primary cholangiocyte cultures or immortalized cell lines (e.g., H69 cells). Establish a concentration range (e.g., 1 nM–100 µM) and measure proliferation via MTT assays or EdU incorporation. Include controls for α1-receptor specificity (e.g., knockout models or pharmacological inhibitors). Normalize data to baseline calcium signaling, as Rec 15/2615’s mechanism involves calcium-dependent pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported α1-adrenergic receptor activity (agonist vs. antagonist) of Rec 15/2615?

Discrepancies may arise from receptor subtype selectivity, assay conditions, or salt forms (hydrochloride vs. dihydrochloride). To address this:

- Compare activity across isoforms (α1A, α1B, α1D) using subtype-specific cell lines .

- Test both hydrochloride and dihydrochloride salts under standardized buffer conditions (pH 7.4, 37°C) .

- Validate findings with orthogonal methods (e.g., GTPγS binding for agonist activity vs. antagonist-induced inhibition) .

Q. How can researchers optimize in vitro assays to assess Rec 15/2615’s effects on calcium signaling in disease models?

Use fluorescent calcium indicators (e.g., Fluo-4 AM) in real-time imaging systems. Pre-treat cells with thapsigargin to deplete endoplasmic reticulum stores, isolating extracellular calcium influx. For cholangiocyte models, simulate biliary stress (e.g., bile acid exposure) to contextualize Rec 15/2615’s proliferative role . Include dose-dependent ERK1/2 phosphorylation assays to link calcium signaling to downstream pathways .

Q. What experimental controls are critical for ensuring reproducibility in Rec 15/2615 pharmacokinetic studies?

- Matrix controls: Account for plasma protein binding by spiking Rec 15/2615 into blank plasma/serum.

- Stability controls: Assess compound integrity under storage conditions (−80°C vs. room temperature) and during freeze-thaw cycles .

- Pharmacokinetic modeling: Use non-compartmental analysis (NCA) for bioavailability (e.g., oral vs. intravenous administration) and validate with mass balance studies (14C-labeled compound) .

Q. How do researchers differentiate Rec 15/2615’s direct receptor effects from off-target interactions in vivo?

Employ α1-adrenergic receptor knockout (KO) mice and compare responses to wild-type models. Use tissue-specific KO (e.g., liver vs. vascular endothelium) to isolate organ-level effects. Pair with transcriptomic profiling (RNA-seq) to identify off-target pathways (e.g., β-arrestin signaling) . For behavioral studies, integrate telemetry for real-time hemodynamic monitoring .

Methodological and Reporting Standards

Q. What are best practices for documenting Rec 15/2615’s experimental protocols to ensure reproducibility?

- Detailed synthesis routes: Specify hydrochloride salt preparation (e.g., stoichiometry, purification via recrystallization) .

- Assay parameters: Report buffer composition, incubation times, and equipment settings (e.g., plate reader wavelengths) .

- Data transparency: Share raw datasets (e.g., calcium flux traces, HPLC chromatograms) as supplementary materials .

Q. How should researchers address variability in Rec 15/2615’s solubility across experimental buffers?

Pre-test solubility in aqueous (e.g., PBS) and organic-aqueous mixes (e.g., DMSO/PBS ≤0.1%). For low solubility, use cyclodextrin-based solubilization or lipid nanoparticles. Validate stability via dynamic light scattering (DLS) and HPLC .

Q. What statistical approaches are recommended for analyzing contradictory data in Rec 15/2615 studies?

Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies. Use sensitivity analysis to identify outliers and subgroup analysis to isolate confounding variables (e.g., salt form, cell line). Report effect sizes with 95% confidence intervals to quantify uncertainty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.